

Physical and chemical properties of 4-Bromo-4'-chloro-3'-fluorobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-4'-chloro-3'-
fluorobenzophenone

Cat. No.: B1292327

[Get Quote](#)

An In-depth Technical Guide on 4-Bromo-4'-chloro-3'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document for **4-Bromo-4'-chloro-3'-fluorobenzophenone** is largely based on predicted data and information extrapolated from closely related compounds due to the limited availability of experimentally verified data for this specific molecule. This guide should be used for informational purposes and as a starting point for further research.

Introduction

4-Bromo-4'-chloro-3'-fluorobenzophenone is a halogenated aromatic ketone. The benzophenone scaffold is a common structural motif in medicinal chemistry and materials science. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the phenyl rings is expected to significantly influence the molecule's physicochemical properties and biological activity. Halogenation can modulate lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a summary of the known and predicted properties of this compound, a hypothetical synthesis protocol, and an exploration of its potential biological relevance.

Chemical and Physical Properties

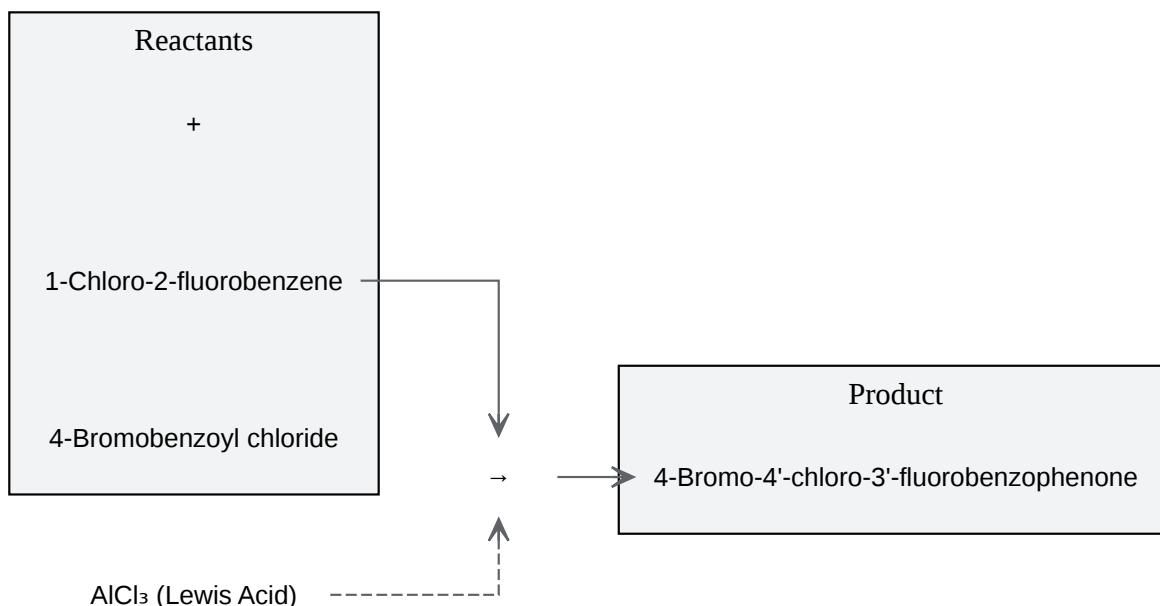
Due to the absence of experimentally determined data, the following tables summarize the identifiers and computed physicochemical properties of **4-Bromo-4'-chloro-3'-fluorobenzophenone**.^[1]

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone ^[1]
CAS Number	951890-62-3 ^[1]
Molecular Formula	C ₁₃ H ₇ BrClFO ^[1]
Molecular Weight	313.55 g/mol ^[1]
Canonical SMILES	C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br ^[1]
InChI Key	ZAAQNICBNUSUCK-UHFFFAOYSA-N ^[1]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
XLogP3	4.7	PubChem ^[1]
Complexity	279	PubChem ^[1]
Formal Charge	0	PubChem ^[1]
Hydrogen Bond Donors	0	PubChem
Hydrogen Bond Acceptors	1	PubChem
Rotatable Bond Count	2	PubChem


Hypothetical Experimental Protocols

While a specific, validated synthesis protocol for **4-Bromo-4'-chloro-3'-fluorobenzophenone** is not available in the reviewed literature, a plausible route would be through a Friedel-Crafts acylation reaction. This common method for preparing benzophenones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Hypothetical Synthesis via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of structurally similar benzophenones.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Hypothetical synthesis of **4-Bromo-4'-chloro-3'-fluorobenzophenone**.

Materials:

- 4-Bromobenzoyl chloride
- 1-Chloro-2-fluorobenzene

- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol or other suitable solvent for recrystallization

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).
- Addition of Aromatic Substrate: After the addition of the acyl chloride, add 1-chloro-2-fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

- **Washing:** Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product, **4-Bromo-4'-chloro-3'-fluorobenzophenone**.

Characterization: The purified product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point of the purified solid should also be determined.

Predicted Spectral Data

While experimental spectra are not available, general characteristics can be predicted based on the structure.

Table 3: Predicted Spectral Characteristics

Technique	Predicted Characteristics
¹ H NMR	Aromatic protons would appear as multiplets in the downfield region (likely between 7.0 and 8.0 ppm). The substitution pattern would lead to complex splitting patterns.
¹³ C NMR	Aromatic carbons would show signals in the range of 120-140 ppm. The carbonyl carbon would appear significantly downfield (typically >190 ppm). Carbon atoms attached to fluorine would show coupling (¹ JCF, ² JCF, etc.).
¹⁹ F NMR	A single resonance is expected for the fluorine atom, with its chemical shift influenced by the adjacent chloro and carbonyl groups.
IR Spectroscopy	A strong absorption band characteristic of the C=O stretch of an aromatic ketone is expected around 1650-1670 cm ⁻¹ . C-H stretching of the aromatic rings would appear around 3000-3100 cm ⁻¹ . C-Br, C-Cl, and C-F stretching vibrations would be observed in the fingerprint region.
Mass Spectrometry	The molecular ion peak would be observed at m/z corresponding to the molecular weight (313.55). The isotopic pattern of bromine (¹⁹ Br and ⁸¹ Br in approximately 1:1 ratio) and chlorine (³⁵ Cl and ³⁷ Cl in approximately 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.

Potential Biological Activity and Signaling Pathways

There is no direct experimental evidence for the biological activity of **4-Bromo-4'-chloro-3'-fluorobenzophenone**. However, studies on other halogenated benzophenones suggest potential endocrine-disrupting activities, particularly as antagonists of the androgen receptor.[\[2\]](#) [\[3\]](#)

Chlorinated byproducts of benzophenone-1 have been shown to exhibit antiandrogenic activity. [2][3] This activity is hypothesized to be due to the binding of the benzophenone derivative to the ligand-binding domain of the androgen receptor, which in turn inhibits the binding of natural androgens and subsequent downstream signaling.

Hypothetical Signaling Pathway: Androgen Receptor Antagonism

The following diagram illustrates a simplified, hypothetical mechanism of androgen receptor antagonism by a halogenated benzophenone.

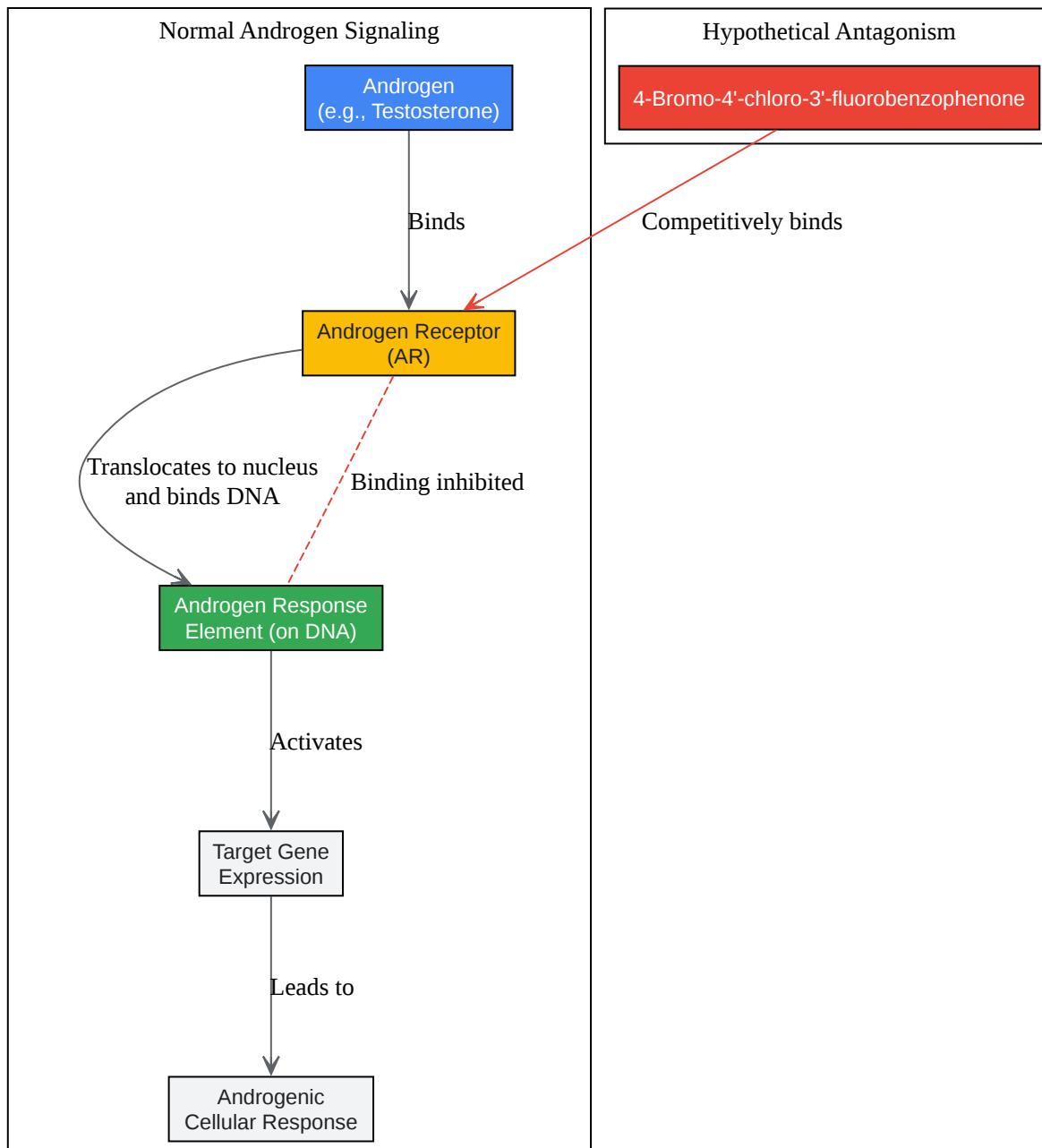

[Click to download full resolution via product page](#)

Figure 2: Hypothetical androgen receptor antagonism by **4-Bromo-4'-chloro-3'-fluorobenzophenone**.

This proposed mechanism suggests that **4-Bromo-4'-chloro-3'-fluorobenzophenone** could act as a competitive inhibitor of the androgen receptor, thereby disrupting normal androgen signaling pathways. This is a hypothesis based on related compounds and requires experimental validation.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for **4-Bromo-4'-chloro-3'-fluorobenzophenone**. However, based on data for structurally similar compounds, the following precautions should be taken:

- General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- First Aid:
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.

Conclusion

4-Bromo-4'-chloro-3'-fluorobenzophenone is a compound with limited available experimental data. Based on its structure and data from related compounds, it is predicted to be a solid with low water solubility. A plausible synthetic route is via Friedel-Crafts acylation. While its biological activity is unknown, related halogenated benzophenones have shown potential as androgen receptor antagonists, suggesting a possible area for future investigation. Researchers and drug development professionals should treat this compound with appropriate caution, following standard laboratory safety procedures for handling new chemical entities. Further experimental work is required to fully characterize its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-4'-chloro-3'-fluorobenzophenone | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-4'-chloro-3'-fluorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292327#physical-and-chemical-properties-of-4-bromo-4-chloro-3-fluorobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com